Potency Ratio vs. Pyridostigmine: 4.35-Fold Higher in Humans with Faster Onset and Shorter Duration
In a controlled intraoperative study of 30 patients anesthetized with halothane/nitrous oxide and maintained under continuous d-tubocurarine infusion for constant 90% twitch depression, neostigmine methylsulfate demonstrated a potency ratio of 4.35 relative to pyridostigmine in humans [1]. Specifically, the ED50 for 50% antagonism of d-tubocurarine-induced twitch depression was 0.92 mg/m² for neostigmine versus 4.0 mg/m² for pyridostigmine [1]. Onset time to peak antagonism at the 0.6 mg/m² dose level was 11.1 minutes for neostigmine compared to 15.8 minutes for pyridostigmine [1]. Duration of action (time to 50% return to depressed twitch height) at this same dose was 37.8 minutes for neostigmine versus 51.4 minutes for pyridostigmine [1].
| Evidence Dimension | Potency (ED50 for d-tubocurarine antagonism) |
|---|---|
| Target Compound Data | 0.92 mg/m² (human) |
| Comparator Or Baseline | Pyridostigmine: 4.0 mg/m² (human) |
| Quantified Difference | Potency ratio of 4.35 (neostigmine is 4.35× more potent than pyridostigmine) |
| Conditions | 30 patients under halothane/nitrous oxide anesthesia, continuous d-tubocurarine infusion maintaining 90% twitch depression, adductor pollicis force measurement |
Why This Matters
Procurement teams must account for this 4.35-fold potency differential when calculating equivalent dosing in experimental or clinical protocols; interchanging these agents at 1:1 mass without adjustment would result in subtherapeutic pyridostigmine exposure or excessive neostigmine effect.
- [1] Miller RD, Van Nyhuis LS, Eger EI, Vitez TS, Way WL. Comparative times to peak effect and durations of action of neostigmine and pyridostigmine. Anesthesiology. 1974;41(1):27-32. View Source
